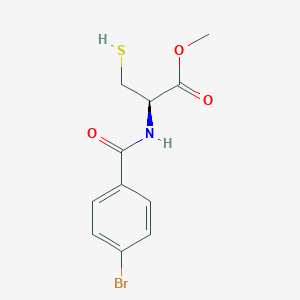

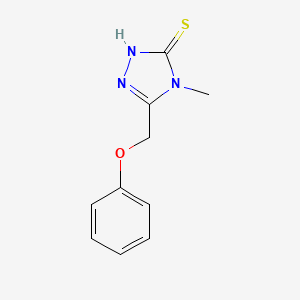

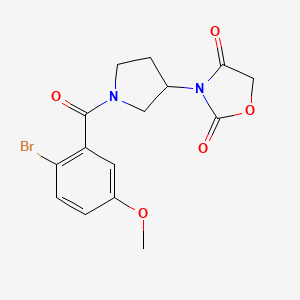

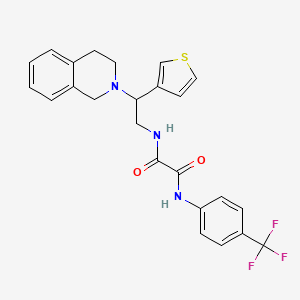

Cysteine thiol probe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Las sondas de tiol de cisteína son compuestos químicos especializados diseñados para reaccionar con los grupos tiol de los residuos de cisteína en proteínas y péptidos. Estas sondas se utilizan ampliamente en la investigación bioquímica y biofísica para estudiar la estructura, función e interacciones de las proteínas. El grupo tiol en la cisteína es muy reactivo, lo que lo convierte en un objetivo ideal para el etiquetado y la detección mediante estas sondas .

Aplicaciones Científicas De Investigación

Las sondas de tiol de cisteína tienen una amplia gama de aplicaciones en la investigación científica:

Química: Se utilizan para estudiar la reactividad y modificación de los residuos de cisteína en las proteínas.

Biología: Se emplean en la detección y cuantificación de grupos tiol en muestras biológicas.

Medicina: Se utilizan en el desarrollo de herramientas de diagnóstico y agentes terapéuticos que se dirigen a los residuos de cisteína.

Industria: Se aplican en la producción de biosensores y otros dispositivos analíticos

Mecanismo De Acción

El mecanismo de acción de las sondas de tiol de cisteína implica la modificación covalente del grupo tiol en los residuos de cisteína. Esta modificación puede alterar la estructura y función de la proteína o péptido, lo que permite a los investigadores estudiar sus propiedades. Los objetivos moleculares de estas sondas son los grupos tiol en los residuos de cisteína, y las vías implicadas incluyen reacciones de adición y sustitución nucleófila .

Safety and Hazards

Direcciones Futuras

When developing fluorescent probes, it is suggested to use both the fluorescent probes and mass spectrometry-based thiol quantification methods to cross-check the results . In addition, chemical biologists are called on to move beyond qualitative probes and focus on probes that can provide quantitative results in live cells . These quantitative measurements based on fluorescent probes should be validated with mass spectrometry-based methods .

Análisis Bioquímico

Biochemical Properties

The Cysteine Thiol Probe is principally used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . The primary targets of the this compound are cysteine residues in proteins and peptides . The this compound is capable of engaging enone-, β-lactam-, and β-lactone-based electrophilic metabolites .

Cellular Effects

The this compound influences cell function by enabling the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . It can also be used to study the association of thiolated oligonucleotides with hybridization- or ligation-based nucleic acid detection applications and with thiouridine-modified tRNA for studying its association with protein synthesis machinery .

Molecular Mechanism

The this compound exerts its effects at the molecular level by reacting with thiol groups in proteins and peptides . It can engage with enone-, β-lactam-, and β-lactone-based electrophilic metabolites .

Temporal Effects in Laboratory Settings

It is known that adding cysteine, glutathione, or mercaptosuccinic acid to the reaction mixture will quench the reaction of the this compound, forming highly water-soluble adducts that are easily removed by dialysis or gel filtration .

Metabolic Pathways

It is known that the this compound can react with thiol groups in proteins and peptides .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las sondas de tiol de cisteína se sintetizan típicamente mediante una serie de reacciones orgánicas. Un método común implica la reacción de un tinte reactivo con tiol con un péptido o proteína que contiene cisteína. Las condiciones de reacción suelen incluir temperaturas suaves y pH neutro para preservar la integridad de la proteína o péptido que se está marcando .

Métodos de producción industrial: En entornos industriales, la producción de sondas de tiol de cisteína implica técnicas de síntesis orgánica a gran escala. Estos métodos a menudo utilizan equipos de síntesis automatizados para garantizar un alto rendimiento y pureza. El proceso incluye la purificación del producto final utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas para confirmar la estructura y pureza de la sonda .

Análisis De Reacciones Químicas

Tipos de reacciones: Las sondas de tiol de cisteína sufren diversas reacciones químicas, entre ellas:

Oxidación: El grupo tiol puede oxidarse para formar disulfuros o ácidos sulfénico, sulfinico y sulfónico.

Reducción: Los disulfuros formados a partir de grupos tiol pueden reducirse de nuevo a tioles libres.

Sustitución: Los grupos tiol pueden participar en reacciones de sustitución nucleófila con electrófilos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol o tris(2-carboxietil)fosfina.

Sustitución: Haluros de alquilo o maleimidas en condiciones suaves.

Productos principales:

Oxidación: Disulfuros, ácido sulfénico, ácido sulfinico, ácido sulfónico.

Reducción: Tioles libres.

Sustitución: Derivados de cisteína alquilados.

Comparación Con Compuestos Similares

Las sondas de tiol de cisteína son únicas en su especificidad para los grupos tiol. Los compuestos similares incluyen:

Sondas de tiol de homocisteína: Se dirigen a los residuos de homocisteína.

Sondas de tiol de glutatión: Se dirigen a los residuos de glutatión.

Sondas de sulfuro de hidrógeno: Se dirigen a las moléculas de sulfuro de hidrógeno

En comparación con estos compuestos similares, las sondas de tiol de cisteína son particularmente útiles para estudiar las modificaciones e interacciones específicas de la cisteína en proteínas y péptidos .

Propiedades

IUPAC Name |

methyl (2R)-2-[(4-bromobenzoyl)amino]-3-sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c1-16-11(15)9(6-17)13-10(14)7-2-4-8(12)5-3-7/h2-5,9,17H,6H2,1H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAHQHTYCQKQLI-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)NC(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CS)NC(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-6-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2712790.png)

![2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine](/img/structure/B2712794.png)

![6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2712795.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2712798.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)

![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)

![Methyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2712807.png)

![methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2712809.png)